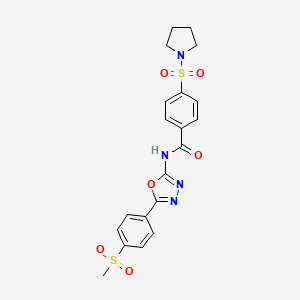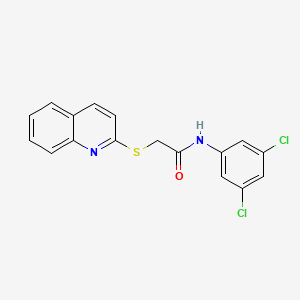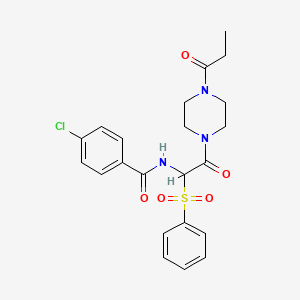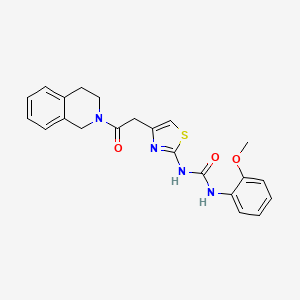
N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific substituents and their positions on the pyrrolidine ring.Molecular Structure Analysis
The structure of this compound would be characterized by the pyrrolidine ring and its substituents. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Molecular and Supramolecular Structures
Research has explored the molecular and supramolecular structures of N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide derivatives, particularly focusing on their potential as ligands for metal coordination. These studies have reported on various derivatives, analyzing their crystal structures, hydrogen bonding patterns, and implications for supramolecular assembly and metal coordination chemistry. The structural analysis has highlighted the importance of N-H...N hydrogen bonding in forming dimers, supramolecular layers, and influencing molecular conformations for enhanced metal binding capabilities (Jacobs et al., 2013).
Oxidation and Catalysis
The compound's derivatives have been investigated for their ability to participate in oxidation reactions and catalysis. One study focused on methane mono-oxygenase from Methylococcus capsulatus (Bath), highlighting its broad reactivity in oxidizing various substituted methane derivatives, including those related to N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide. This enzyme's versatility in catalyzing oxidation reactions has implications for environmental remediation and industrial chemistry (Colby et al., 1977).
Nonlinear Optical Materials
The synthesis and characterization of dibranched, heterocyclic "push-pull" chromophores related to N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide have been conducted, with a focus on their application in nonlinear optical materials. These studies have investigated the influence of molecular architecture on thin-film microstructure and optical/electrooptic response, highlighting the potential of these compounds in the development of advanced materials for optoelectronic applications (Facchetti et al., 2006).
Molecular Braking Mechanisms
Research into N-pyridyl derivatives has revealed insights into molecular braking mechanisms, with studies showing how the selective protonation of pyridine nitrogen atoms can significantly decelerate rotation rates around bonds. This finding has implications for the design of molecular machines and sensors, demonstrating the utility of N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide derivatives in exploring fundamental aspects of molecular dynamics and control (Furukawa et al., 2020).
Catalytic Activity in Organic Synthesis
The role of methanesulfonamide and its derivatives in catalyzing various organic reactions has been extensively studied, with research demonstrating their effectiveness in facilitating transformations such as the oxidation of alkenes, the synthesis of pyridines, and the transfer hydrogenation of ketones. These studies highlight the compound's versatility as a catalyst or reagent in organic synthesis, offering valuable insights into reaction mechanisms and efficiency (Ruff et al., 2016).
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
One of the metabolites of a similar compound has been demonstrated to inhibit cyp3a, a key enzyme involved in drug metabolism .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
Action Environment
The steric factors and the spatial orientation of substituents on the pyrrolidine ring can influence the biological activity of the compound .
Safety and Hazards
特性
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15(21(2,18)19)10-13(17)16-8-5-12(9-16)20-11-3-6-14-7-4-11/h3-4,6-7,12H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQLPFDLTJHHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=CC=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2943966.png)



![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)